molecular formula C6H13NO2 B7955598 cis-4-Amino-3-(methoxy)tetrahydropyran CAS No. 1232060-85-3

cis-4-Amino-3-(methoxy)tetrahydropyran

Cat. No.: B7955598
CAS No.: 1232060-85-3
M. Wt: 131.17 g/mol
InChI Key: OHVYRLNUMZHWIK-RITPCOANSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Amino-3-(methoxy)tetrahydropyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of hetero-Diels–Alder reactions to form the tetrahydropyran ring, followed by functionalization to introduce the amino and methoxy groups .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-Amino-3-(methoxy)tetrahydropyran can undergo oxidation reactions, typically using reagents like or .

    Reduction: Reduction reactions can be performed using or .

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

cis-4-Amino-3-(methoxy)tetrahydropyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of cis-4-Amino-3-(methoxy)tetrahydropyran is not fully understood. it is believed to interact with various molecular targets through its amino and methoxy functional groups. These interactions can influence biochemical pathways, potentially leading to biological effects .

Comparison with Similar Compounds

  • cis-4-Amino-3-(hydroxy)tetrahydropyran
  • trans-4-Amino-3-(methoxy)tetrahydropyran
  • cis-4-Amino-3-(ethoxy)tetrahydropyran

Comparison:

Properties

IUPAC Name

(3R,4R)-3-methoxyoxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYRLNUMZHWIK-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1COCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725527
Record name 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232060-85-3, 955027-73-3
Record name 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232060-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,5-anhydro-3,4-dideoxy-2-O-methyl-D-erythro-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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